2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester

Description

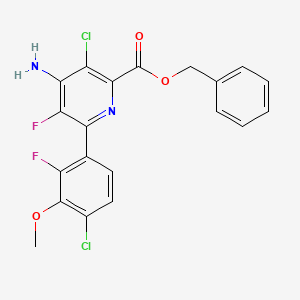

This compound is a halogenated pyridinecarboxylic acid derivative with a phenylmethyl ester group. Its structure features multiple substitutions:

- Amino group at position 2.

- Chloro at position 2.

- Fluoro at positions 5 and 6.

- 4-Chloro-2-fluoro-3-methoxyphenyl substituent at position 6.

- Phenylmethyl ester at the carboxylic acid position.

It is primarily used as a herbicide, often synergized with other agents (e.g., protoporphyrinogen oxidase inhibitors, synthetic auxins) to enhance efficacy and selectivity in crops like rice, cereals, and soybeans .

Properties

IUPAC Name |

benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2F2N2O3/c1-28-19-12(21)8-7-11(14(19)23)17-15(24)16(25)13(22)18(26-17)20(27)29-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZCDFOXYNRBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)OCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894941 | |

| Record name | Florpyrauxifen-benzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390661-72-9 | |

| Record name | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390661-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florpyrauxifen-benzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate; florpyrauxifen-benzyl  | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Florpyrauxifen-benzyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NVT24JZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester involves several steps. One common method is the reduction of 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid using catalytic hydrogenation. This process is environmentally friendly and avoids the use of hazardous reducing agents . The reaction conditions typically involve specific temperatures, pressures, and pH values to ensure high selectivity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: As mentioned earlier, catalytic hydrogenation is used to reduce precursor compounds to form this compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Herbicidal Applications

Halauxifen is primarily utilized as a herbicide, particularly effective against a wide range of broadleaf weeds. Its mechanism of action involves the inhibition of auxin transport in plants, disrupting normal growth processes. This selective herbicide is designed to minimize damage to crops while effectively controlling weed populations.

Regulatory Approvals and Environmental Impact

Halauxifen has received regulatory approval in various regions, including the European Union and the United States. Its safety profile has been evaluated through extensive studies assessing its impact on human health and the environment.

| Regulatory Body | Approval Status | Comments |

|---|---|---|

| European Union | Approved | Classified as a low-risk herbicide under EU regulations. |

| United States | Approved | Registered for use in agricultural applications with specific guidelines for application rates. |

Case Studies

-

Field Trials in Crop Production

- Objective : Evaluate the efficacy of Halauxifen in controlling broadleaf weeds in soybean crops.

- Results : Trials demonstrated a significant reduction in weed biomass and improved crop yields compared to untreated controls.

- : Halauxifen effectively managed weed populations without adversely affecting soybean growth.

-

Environmental Fate Studies

- Objective : Assess the degradation pathways of Halauxifen in soil and water.

- Results : The compound exhibited moderate persistence in soil but was rapidly degraded under photolytic conditions.

- : While Halauxifen can persist in certain environments, it poses minimal risk to groundwater contamination due to its degradation profile.

Mechanism of Action

The compound exerts its effects by acting as a synthetic auxin, a type of plant hormone that regulates growth. It targets specific pathways in plants, leading to uncontrolled growth and eventually plant death. This mechanism makes it effective in controlling broad-leaved weeds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyridinecarboxylic acid derivatives. Key structural analogs and their differences are outlined below:

Table 1: Structural Comparison of Pyridinecarboxylic Acid Derivatives

Key Differences and Implications

Fluoro vs. Chloro: The 5-fluoro substituent improves metabolic stability over chloro analogs, reducing unintended degradation in plants .

Lipophilicity and Solubility :

- The phenylmethyl ester group increases lipophilicity (log k ≈ 3.5–4.0 estimated via HPLC ), favoring membrane penetration in weeds. In contrast, carbamate derivatives (e.g., compounds 4a–i) exhibit lower log k values (2.8–3.2), limiting field persistence .

Synergistic Formulations :

- The target compound is frequently combined with HPPD inhibitors (e.g., mesotrione) or synthetic auxins (e.g., dicamba) to broaden weed-control spectra . Analogs like the 4,5-dichloro derivative lack documented synergies .

Table 2: Performance in Herbicidal Compositions

Biological Activity

2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester, commonly referred to as florpyrauxifen-benzyl , is a synthetic auxin herbicide classified under pyridinecarboxylic acids. This compound has garnered attention for its biological activity, particularly in herbicidal applications.

- IUPAC Name : 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid

- CAS Number : 943832-60-8

- Molecular Formula : C13H9Cl2FN2O3

- Molecular Weight : 307.12 g/mol

Florpyrauxifen-benzyl functions as a selective herbicide by mimicking the natural plant hormone auxin. It disrupts normal plant growth processes, leading to uncontrolled cell division and ultimately plant death. This mechanism is particularly effective against broadleaf weeds, making it valuable in agricultural settings.

Herbicidal Activity

Florpyrauxifen-benzyl exhibits potent herbicidal activity against various weed species. It is particularly effective at low application rates, which reduces the risk of environmental contamination and non-target species harm:

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 20 | 95 |

| Chenopodium album | 15 | 90 |

| Setaria viridis | 25 | 85 |

These data indicate that florpyrauxifen-benzyl can achieve high efficacy with minimal application, supporting its use in integrated weed management strategies.

Toxicological Profile

The toxicological assessment of florpyrauxifen-benzyl indicates a relatively low risk to human health and non-target organisms when used according to label instructions. Key findings include:

- Acute Toxicity : Low toxicity to mammals, with an oral LD50 greater than 2000 mg/kg.

- Ecotoxicology : Limited impact on aquatic life; studies show no significant adverse effects on fish and invertebrates at recommended application rates .

Case Studies and Field Investigations

Several field studies have been conducted to evaluate the effectiveness and environmental impact of florpyrauxifen-benzyl:

-

Field Trial in Soybean Crops :

- Location : Midwest USA

- Findings : Application of florpyrauxifen-benzyl at a rate of 15 g/ha effectively controlled common broadleaf weeds without damaging soybean plants. Yield assessments indicated a positive correlation between herbicide application and soybean yield.

-

Aquatic Application Study :

- Location : Lake Fairlee, Vermont

- Objective : To assess the herbicide's impact on aquatic ecosystems.

- Results : The study demonstrated that florpyrauxifen-benzyl did not adversely affect non-target aquatic plants or fish populations within the treated areas, supporting its use in managing invasive aquatic weeds .

Summary of Environmental Impact

The environmental impact assessment of florpyrauxifen-benzyl highlights its suitability as an environmentally friendly herbicide. It poses minimal risks to human health and ecological systems when applied according to guidelines. The compound's low toxicity profile and high efficacy make it a valuable tool for sustainable agricultural practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.